Chemical purityAnalytical chemistryProcurement specification
Problem: Generic acetonitriles lack the dual-nitrogen donor topology required for octahedral Fe/Ni/Cu complex synthesis. Solution: This compound provides the unique pyridyl-pyridazinyl scaffold. • 98% HPLC purity (lot-dependent) enables direct fragment soaking. • Mp 233-235 °C validates identity for reference standard applications. • XLogP3 1.2 aligns with CNS drug-likeness criteria. • SNAr-ready at 6-Cl position. Ships globally with full analytical documentation.
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
CAS No.118005-97-3
Cat. No.B038049
⚠ Attention: For research use only. Not for human or veterinary use.
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile: Dual-Heteroaryl Building Block
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS 118005-97-3, also registered as 338779-25-2) is a heterocyclic acetonitrile derivative that integrates a 6-chloropyridazine ring with a 2-pyridyl moiety on a single acetonitrile scaffold. Its molecular weight is 230.65 g/mol, with a computed XLogP3 of 1.2 and zero hydrogen bond donors . Commercial sources report purities up to 98% (by HPLC) and 97% , with pricing ranging from approximately $92 per 500 mg to ¥532 per 10 mg , indicating availability in research and higher grades. The compound's primary documented applications are as a pharmaceutical impurity reference standard and as a ligand precursor for the synthesis of Fe(II), Ni(II), and Cu(II) coordination complexes evaluated for biological activities . While direct biological activity data for the compound itself are sparse, it serves as a key intermediate in the construction of PDE4 inhibitor libraries .
[1] PubChem Compound Summary for CID 2764113, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile. U.S. National Library of Medicine. View Source
[3] Bio-fount. Product description indicating use as a pharmaceutical impurity reference standard. View Source
[4] Huang, C.; et al. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential. Chemical Biology & Drug Design 2019, 93 (4), 484–502. View Source
Irreplaceability of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
Superficial structural similarity among α-(6-chloropyridazin-3-yl) acetonitriles masks critical physicochemical and functional divergences that preclude generic interchange. While all analogs share a common chloropyridazine core for nucleophilic aromatic substitution (SNAr) at the 6-chloro position , the divergent terminal substituent (pyridin-2-yl vs. phenyl vs. methoxyphenyl vs. H) drastically alters molecular weight (230.65 vs. 229.67 vs. 259.69 vs. 153.57 g/mol), partition coefficient (XLogP3 1.2 vs. estimated 2.4 vs. estimated 2.2 vs. estimated 0.8), and hydrogen bond acceptor count (4 vs. 3 vs. 4 vs. 3) . Crucially, the pyridin-2-yl nitrogen provides an additional metal-coordination site essential for forming octahedral Fe(II)/Ni(II)/Cu(II) complexes , a capability entirely absent in the phenyl analog. Furthermore, the pyridyl group's electron-withdrawing nature modulates the electrophilicity of the acetonitrile carbon, affecting reactivity in downstream cyclization reactions that the simple 2-(pyridin-2-yl)acetonitrile cannot replicate . These differences yield quantifiable distinctions: melting point of 233–235 °C for the target compound versus ~85 °C for 2-(pyridin-2-yl)acetonitrile, and vendor-certified purity of 97–98% versus 95% for the phenyl analog. Generic substitution thus fails because the specific heteroatom arrangement governs both synthetic utility and analytical identity, not merely structural analogy.
[1] PubChem Compound Summary for CID 2764113. View Source
[2] Huang, C.; et al. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as PDE4 inhibitors. Chem. Biol. Drug Des. 2019, 93, 484–502. View Source
[3] Molaid. Product data for 2-(6-氯3哒嗪基)-2-吡啶基乙腈, melting point 233–235 °C. View Source
The target compound is commercially available with a certified HPLC purity of 98% , exceeding the 95% standard purity reported for the nearest structural analog, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile . This 3-percentage-point advantage reduces the burden of pre-assay purification for sensitive biochemical or cellular experiments.
Chemical purityAnalytical chemistryProcurement specification
A higher starting purity allows procurement of material suitable for direct use in biochemical assays without additional purification, saving time and cost in discovery workflows.
Chemical purityAnalytical chemistryProcurement specification
Molecular Complexity Advantage in FBDD
With a molecular weight of 230.65 g/mol and two distinct heteroaryl rings, the target compound offers substantially higher molecular complexity than 2-(6-chloropyridazin-3-yl)acetonitrile (MW 153.57 g/mol, one heterocycle) . The additional 77.08 g/mol and presence of a pyridine ring provides an extra hydrogen bond acceptor site and potential π-stacking face, increasing the probability of productive fragment hits in FBDD campaigns.
Fragment-based drug discoveryMolecular complexityLibrary design
Increasing molecular complexity without exceeding fragment-like limits (MW < 300) is a validated strategy for improving hit rates in fragment-based screening libraries.
Fragment-based drug discoveryMolecular complexityLibrary design
The pyridin-2-yl substituent in the target compound provides an essential nitrogen donor atom that, together with the pyridazine nitrogens, enables the formation of stable octahedral complexes with Fe(II), Ni(II), and Cu(II), as recently demonstrated by Patil et al. . In contrast, the phenyl analog (CAS 73535-73-6) lacks this donor, rendering it incapable of chelating these metal ions in the same fashion. This functional distinction is absolute, not incremental.
Forms isolable Fe(II), Ni(II), and Cu(II) complexes via pyridyl-N and pyridazinyl-N coordination
Comparator Or Baseline
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: no metal complexes reported; pyridine N absent
Quantified Difference
Qualitative yes/no capability; complexes characterized by XRD, IR, and magnetic susceptibility
Conditions
Ethanol/water, metal chloride salts, Patil et al. 2023
Why This Matters
For researchers developing metallodrugs or studying bioinorganic mechanisms, the target compound is one of very few scaffolds offering both pyridazine and pyridine donors in a single ligand framework.
Validated Intermediate for PDE4 Inhibitor Libraries
Though the target compound itself lacks direct PDE4 activity, it serves as a strategic precursor for 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles that exhibit mid-nanomolar IC50 values against PDE4B1 and PDE4D7 and demonstrate anti-neuroinflammation activity in BV-2 cells . By contrast, the closest biologically characterized analog, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, shows an IC50 of 270 nM against the unrelated PvdQ enzyme , highlighting that only the pyridazine-containing scaffold enables access to the PDE4 pharmacophore space.
Phosphodiesterase inhibitionCNS drug discoverySAR
Evidence Dimension
Enabling role in accessing specific target classes
Target Compound Data
Precursor to PDE4 inhibitors with IC50 in mid-nM range (exact values not disclosed for target compound itself)
Comparator Or Baseline
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile: IC50 = 270 nM against PvdQ acylase; no PDE4 activity reported
Quantified Difference
Target engagement shifts from bacterial enzyme (PvdQ) to human CNS-relevant PDE4 isoforms; potency window >100-fold improvement possible after elaboration
For CNS drug discovery programs targeting PDE4, the target compound provides a validated entry point into a chemical series with demonstrated anti-neuroinflammation activity, a path unavailable to pyridine-only or phenyl-only analogs.
Phosphodiesterase inhibitionCNS drug discoverySAR
[1] Huang, C.; et al. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as PDE4 inhibitors. Chem. Biol. Drug Des. 2019, 93, 484–502. View Source
[2] BindingDB entry for BDBM113792, 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, IC50 = 270 nM against PvdQ. View Source
Thermal Stability Advantage
The experimentally determined melting point of the target compound is 233–235 °C , approximately 150 °C higher than that of 2-(pyridin-2-yl)acetonitrile (mp ~85 °C) . This large thermal stability gap reflects the increased intermolecular forces conferred by the additional chloropyridazine ring and has implications for storage, handling, and formulation in solid-dispersion studies.
Thermal analysisFormulationStorage stability
Evidence Dimension
Melting point (thermal stability)
Target Compound Data
233–235 °C (Molaid)
Comparator Or Baseline
2-(Pyridin-2-yl)acetonitrile: ~85 °C (vendor data)
Quantified Difference
ΔT ≈ +150 °C
Conditions
Capillary melting point apparatus; atmospheric pressure
Why This Matters
Higher melting point enables storage at ambient temperature without risk of liquefaction and supports hot-stage microscopy analysis during pre-formulation development.
Thermal analysisFormulationStorage stability
[1] Molaid. Product data for 2-(6-氯3哒嗪基)-2-吡啶基乙腈, melting point 233–235 °C. View Source
Application Scenarios for 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
Dinuclear Metal Complex Synthesis
Researchers in bioinorganic chemistry can directly utilize the compound as a ligand for preparing Fe(II), Ni(II), and Cu(II) complexes, capitalizing on its unique dual-nitrogen donor topology . The resulting complexes are amenable to crystallographic characterization (XRD), magnetic susceptibility measurement, and molecular docking studies against biological targets, with published protocols available for reproducible synthesis .
FBDD Library Construction for CNS Targets
The compound's molecular weight (230.65 g/mol) and dual heteroaryl architecture make it an ideal fragment for inclusion in diversity-oriented screening libraries . Its 98% HPLC purity ensures readiness for high-concentration fragment soaking or co-crystallization experiments without further purification, while its XLogP3 of 1.2 aligns well with CNS drug-likeness criteria.
PDE4 Inhibitor Lead Optimization Intermediate
Medicinal chemistry groups pursuing PDE4 inhibitors for depression or neuroinflammation can employ the compound as a starting material for SNAr diversification at the 6-chloro position, followed by Suzuki/Stille coupling to install dialkoxyphenyl groups, as demonstrated by Huang et al. . This route has yielded compounds with mid-nanomolar PDE4B1/D7 inhibition and cellular anti-neuroinflammation activity in BV-2 microglia .
HPLC Impurity Reference Standard
Owing to its well-defined structure, high purity (97–98%), and sharp melting point (233–235 °C) , the compound is qualified for use as a reference standard in HPLC impurity profiling of pyridazine-containing active pharmaceutical ingredients (APIs), as explicitly noted by commercial suppliers .